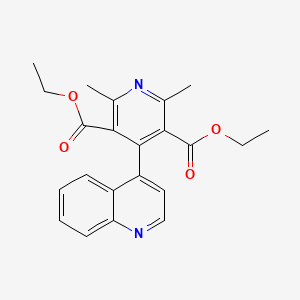
(4R,4'R)-2,2'-(Nonane-5,5-diyl)bis(4-phenyl-4,5-dihydrooxazole)
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(4R,4’R)-2,2’-(Nonane-5,5-diyl)bis(4-phenyl-4,5-dihydrooxazole) is a chiral compound featuring two oxazole rings connected by a nonane linker
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of (4R,4’R)-2,2’-(Nonane-5,5-diyl)bis(4-phenyl-4,5-dihydrooxazole) typically involves the following steps:
Starting Materials: The synthesis begins with the preparation of the oxazole rings from suitable precursors such as amino alcohols and carboxylic acids.
Formation of Oxazole Rings: The oxazole rings are formed through cyclization reactions, often involving dehydrating agents like phosphorus oxychloride (POCl3) or thionyl chloride (SOCl2).
Linking the Oxazole Rings: The two oxazole rings are then linked via a nonane chain, which can be introduced through a series of coupling reactions, such as Grignard reactions or reductive aminations.
Industrial Production Methods
Industrial production of (4R,4’R)-2,2’-(Nonane-5,5-diyl)bis(4-phenyl-4,5-dihydrooxazole) may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This could include the use of continuous flow reactors and automated synthesis platforms.
Analyse Chemischer Reaktionen
Types of Reactions
(4R,4’R)-2,2’-(Nonane-5,5-diyl)bis(4-phenyl-4,5-dihydrooxazole) can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form oxazole derivatives with different functional groups.
Reduction: Reduction reactions can lead to the formation of dihydrooxazole derivatives.
Substitution: The phenyl rings can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Reagents like halogens (Cl2, Br2) or nucleophiles (NH3, OH-) can be employed.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxazole ketones, while reduction could produce dihydrooxazole alcohols.
Wissenschaftliche Forschungsanwendungen
Chemistry
In organic synthesis, (4R,4’R)-2,2’-(Nonane-5,5-diyl)bis(4-phenyl-4,5-dihydrooxazole) can serve as a chiral ligand or catalyst in asymmetric synthesis, aiding in the production of enantiomerically pure compounds.
Biology
The compound may be explored for its potential biological activity, including antimicrobial, antiviral, or anticancer properties. Its chiral nature makes it a candidate for studying stereoselective interactions with biological targets.
Medicine
In medicinal chemistry, (4R,4’R)-2,2’-(Nonane-5,5-diyl)bis(4-phenyl-4,5-dihydrooxazole) could be investigated as a lead compound for drug development, particularly for diseases where chiral molecules show enhanced efficacy.
Industry
The compound’s unique structure may find applications in materials science, such as in the development of novel polymers or as a component in advanced materials with specific optical or electronic properties.
Wirkmechanismus
The mechanism by which (4R,4’R)-2,2’-(Nonane-5,5-diyl)bis(4-phenyl-4,5-dihydrooxazole) exerts its effects depends on its specific application. In catalysis, it may function by coordinating to metal centers and facilitating enantioselective transformations. In biological systems, it could interact with molecular targets such as enzymes or receptors, modulating their activity through stereoselective binding.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
(4R,4’R)-2,2’-(Butane-2,2-diyl)bis(4-phenyl-4,5-dihydrooxazole): A shorter-chain analogue with potentially different physical and chemical properties.
(4R,4’R)-2,2’-(Hexane-3,3-diyl)bis(4-phenyl-4,5-dihydrooxazole): A compound with a hexane linker, offering a comparison in terms of chain length and flexibility.
Uniqueness
(4R,4’R)-2,2’-(Nonane-5,5-diyl)bis(4-phenyl-4,5-dihydrooxazole) is unique due to its longer nonane linker, which may impart distinct steric and electronic properties, influencing its reactivity and interactions in various applications.
Eigenschaften
Molekularformel |
C27H34N2O2 |
|---|---|
Molekulargewicht |
418.6 g/mol |
IUPAC-Name |
(4R)-4-phenyl-2-[5-[(4R)-4-phenyl-4,5-dihydro-1,3-oxazol-2-yl]nonan-5-yl]-4,5-dihydro-1,3-oxazole |
InChI |
InChI=1S/C27H34N2O2/c1-3-5-17-27(18-6-4-2,25-28-23(19-30-25)21-13-9-7-10-14-21)26-29-24(20-31-26)22-15-11-8-12-16-22/h7-16,23-24H,3-6,17-20H2,1-2H3/t23-,24-/m0/s1 |
InChI-Schlüssel |
RJJFTKTXPYPVAE-ZEQRLZLVSA-N |
Isomerische SMILES |
CCCCC(CCCC)(C1=N[C@@H](CO1)C2=CC=CC=C2)C3=N[C@@H](CO3)C4=CC=CC=C4 |
Kanonische SMILES |
CCCCC(CCCC)(C1=NC(CO1)C2=CC=CC=C2)C3=NC(CO3)C4=CC=CC=C4 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




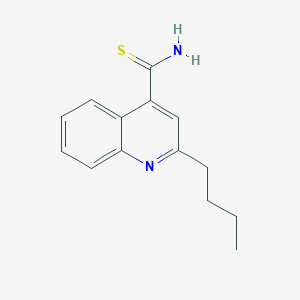
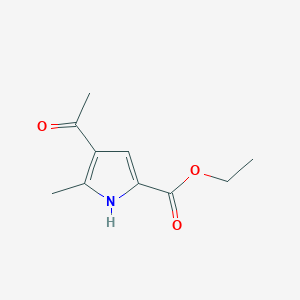
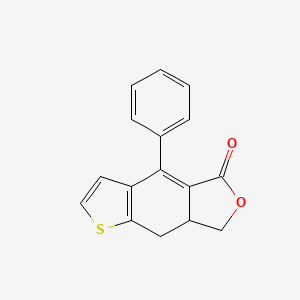
![4-Ethylbenzo[d]oxazole-2-carboxamide](/img/structure/B12885374.png)
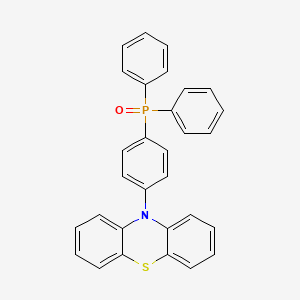
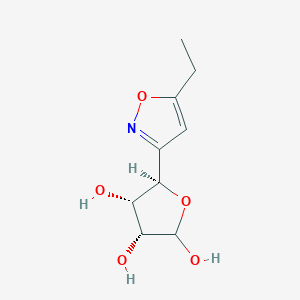
![(4R)-1-Acetyl-4-[(4-methylbenzene-1-sulfonyl)oxy]-D-proline](/img/structure/B12885391.png)
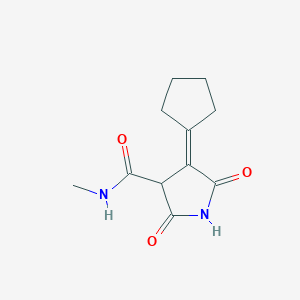

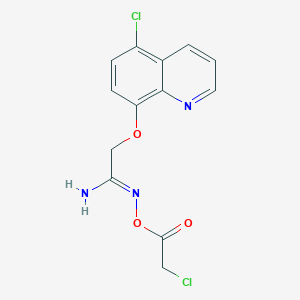
![3-[4-(4-Chlorophenyl)-2-(ethylsulfanyl)-1,3-oxazol-5-yl]propanoic acid](/img/structure/B12885406.png)
